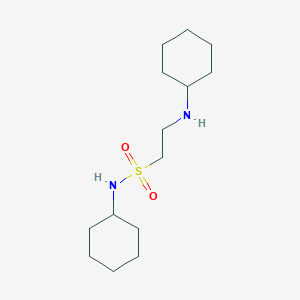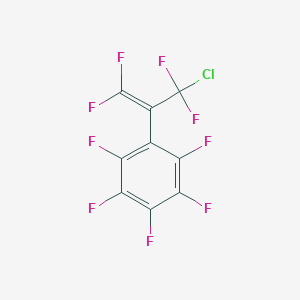![molecular formula C13H15F B14425805 1-Fluoro-4-phenylbicyclo[2.2.1]heptane CAS No. 84553-49-1](/img/structure/B14425805.png)
1-Fluoro-4-phenylbicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-4-phenylbicyclo[221]heptane is a bicyclic compound characterized by a fluorine atom and a phenyl group attached to a bicyclo[221]heptane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-4-phenylbicyclo[2.2.1]heptane typically involves a series of organic reactions. One common method is the Diels-Alder reaction followed by fluorination. The Diels-Alder reaction between a diene and a dienophile forms the bicyclic structure, which is then subjected to fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Fluoro-4-phenylbicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
1-Fluoro-4-phenylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mécanisme D'action
The mechanism of action of 1-Fluoro-4-phenylbicyclo[2.2.1]heptane involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets due to its electronegativity and ability to form strong hydrogen bonds. The bicyclic structure provides rigidity, which can influence the compound’s overall bioactivity and stability .
Comparaison Avec Des Composés Similaires
- 1-Fluoro-4-methylbicyclo[2.2.1]heptane
- 1-Fluoro-4-methylbicyclo[2.2.2]octane
- 1-Fluoro-3-methylbicyclo[1.1.1]pentane
Comparison: 1-Fluoro-4-phenylbicyclo[2.2.1]heptane is unique due to the presence of the phenyl group, which can significantly alter its chemical and physical properties compared to its methyl-substituted counterparts. The phenyl group can enhance the compound’s aromaticity and potential interactions with aromatic systems in biological targets .
Propriétés
Numéro CAS |
84553-49-1 |
|---|---|
Formule moléculaire |
C13H15F |
Poids moléculaire |
190.26 g/mol |
Nom IUPAC |
1-fluoro-4-phenylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C13H15F/c14-13-8-6-12(10-13,7-9-13)11-4-2-1-3-5-11/h1-5H,6-10H2 |
Clé InChI |
RNKXDIZJVKAJGJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1(C2)C3=CC=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl [3,5-dibromo-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14425723.png)
![4-(Benzenesulfonyl)-4-[4-(4-methylphenyl)pentyl]cyclohex-2-en-1-one](/img/structure/B14425725.png)
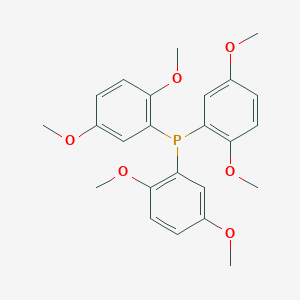
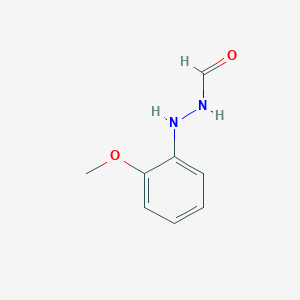
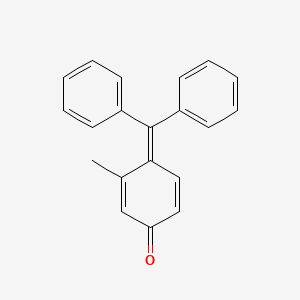
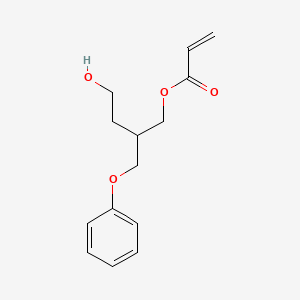
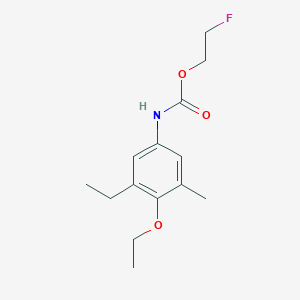
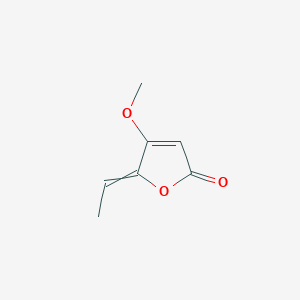
![6-tert-Butylbicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B14425771.png)
![3-[(3-Methoxyphenyl)tellanyl]prop-2-enoic acid](/img/structure/B14425779.png)
